1-(4-Hydroxyphenyl)piperidin-2-one
Overview
Description
Synthesis Analysis
Several studies have detailed the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives. For example, Khan et al. (2013) reported the synthesis of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, via a one-pot three-component reaction (Khan et al., 2013). Zheng Jin-hong (2011) designed and synthesized a series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their NMR characteristics and conformational analysis (Zheng Jin-hong, 2011).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of this compound have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Research by Dingrong Yang et al. (2009) synthesized derivatives of 1-phenethyl-4-hydroxy piperidinium hydrochloride, exploring their molecular structures and anti-leukemia activity, thereby highlighting some chemical reactions and potential properties of similar compounds (Dingrong Yang et al., 2009).
Physical Properties Analysis
Studies directly analyzing the physical properties of this compound are limited. However, related research on similar compounds can offer insights. For example, the work by Maryam Fatahpour et al. (2018) on piperidinium analogs might provide useful context in understanding the physical properties of related compounds (Fatahpour et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives have been a focus of several studies. For instance, S. Fatma et al. (2017) synthesized a novel compound with a similar structure and analyzed its molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical properties of such compounds (Fatma et al., 2017).
Scientific Research Applications
Synthesis of Antiviral Drugs : It is used in synthesizing SCH 351125, a CCR5 receptor antagonist, potentially treating HIV infection (Ren et al., 2007).
NMR Spectral Assignments and Conformations : Derivatives of 1-(4-hydroxyphenyl)piperidin-2-one are useful for NMR spectral assignments and studying the conformations of organic compounds (Zheng Jin-hong, 2011).
Enantioselective Synthesis : It is involved in the enantioselective synthesis of functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray & Firth, 2005).
Selective Estrogen Receptor Modulators : Piperidin-4-ol derivatives, including 1-(4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, are explored as novel selective estrogen receptor modulators with cytotoxicity against breast cancer cells (Yadav et al., 2011).
Chemical and Biological Research : Its stability and molecular structure make it applicable in various chemical and biological research contexts (Khan et al., 2013).
Antibacterial and Antioxidant Activities : Synthesized N-acyl derivatives exhibit antibacterial, antioxidant activities, and molecular docking activities against target proteins (Mohanraj & Ponnuswamy, 2017).
Neuroprotective Agent : It acts as a neuroprotectant, blocking N-methyl-D-aspartate responses (Chenard et al., 1995).
Antioxidant and Antimicrobial Potential : Piperidin-4-one oxime esters show antioxidant and antimicrobial properties (Harini et al., 2014).
Pharmacological Applications : Piperidin-4-one derivatives synthesized using glucose-urea deep eutectic solvent have pharmacological relevance (Hemalatha & Ilangeswaran, 2020).
Antihypertensive Activity : Some derivatives have shown antihypertensive activity (Takai et al., 1985).
Opioid Receptor Antagonists : N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are mu-opioid receptor antagonists and potent mu-agonists (Le Bourdonnec et al., 2006).
Gastrointestinal Motility Disorders : Used for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).
Apoptosis Induction and Hyperplasia Inhibition : Inhibits estradiol-induced hyperplasia and induces apoptosis in rat uterus (Chandra et al., 2011).
Research Chemical : Identified as a research chemical with NMDA receptor antagonist activity (McLaughlin et al., 2016); (Elliott et al., 2015).
NMDA Receptor Antagonism : Nylidrin, a related compound, is a lead for designing subtype-selective NMDA receptor inhibitors (Whittemore et al., 1997).
Synthesis and Conformational Study : Studied using NMR, molecular modeling, and mass spectrometry (Csütörtöki et al., 2012).
Potential Medical Applications : Utilized in synthesizing non-narcotic analgesics (Nieduzak & Margolin, 1991).
Antiestrogenic Effects : Demonstrates potent antiestrogenic effects and prevents pregnancy in rats (Kharkwal et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, including 1-(4-Hydroxyphenyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets
Pharmacokinetics
The compound is soluble in dmf and methanol , which could potentially influence its bioavailability
Result of Action
Based on its potential targets, it’s plausible that the compound could have various effects on cellular processes
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
properties
IUPAC Name |
1-(4-hydroxyphenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFQIKPJUHWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470382 | |
Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79557-03-2 | |
Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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